Lipophilicity Advantage for Blood-Brain Barrier Penetration
The target compound exhibits a higher calculated partition coefficient (XLogP3-AA = 2.8) compared to its closest shorter-chain analog, 1-(2-chloro-6-fluorophenyl)ethanone (XLogP3-AA ≈ 2.0) [1]. This +0.8 LogP difference shifts it into the optimal range for passive blood-brain barrier (BBB) penetration, a critical parameter for central nervous system (CNS) drug candidates.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 1-(2-Chloro-6-fluorophenyl)ethanone (CAS 87327-69-3): XLogP3-AA ≈ 2.0 |
| Quantified Difference | +0.8 LogP units |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem 2019.06.18 release) |
Why This Matters
This metric is crucial for the scientific selection of building blocks in early-stage CNS drug design, where a LogP between 2 and 3 is often desired to maximize BBB penetration.
- [1] PubChem, Computed Chemical Properties for 1-(2-Chloro-6-fluorophenyl)propan-1-one (CID 57790005) and 1-(2-Chloro-6-fluorophenyl)ethanone (CID 57790004). View Source
